1,1'-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis[4-(prop-2-en-1-yl)piperazine]
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Overview
Description
1,1’-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis[4-(prop-2-en-1-yl)piperazine] is a complex organic compound that features a piperazine core linked to ethane and prop-2-en-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis[4-(prop-2-en-1-yl)piperazine] typically involves the reaction of piperazine with ethane derivatives and prop-2-en-1-yl groups. One common method involves the reaction of piperazine with chloroacetyl chloride in the presence of anhydrous potassium carbonate (K₂CO₃) to form intermediate compounds, which are then further reacted with appropriate reagents to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis[4-(prop-2-en-1-yl)piperazine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,1’-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis[4-(prop-2-en-1-yl)piperazine] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis[4-(prop-2-en-1-yl)piperazine] involves its interaction with molecular targets such as enzymes or receptors. The piperazine core can bind to specific sites on proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[Piperazine-1,4-diyl]bis[2-chloroethanone]
- 1,1’-[Piperazine-1,4-diyl]bis[2-phenylethan-1-one]
- 2,2’-(Piperazine-1,4-diyl)diethanol
Uniqueness
1,1’-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis[4-(prop-2-en-1-yl)piperazine] is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
532410-80-3 |
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Molecular Formula |
C22H42N6 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
1,4-bis[2-(4-prop-2-enylpiperazin-1-yl)ethyl]piperazine |
InChI |
InChI=1S/C22H42N6/c1-3-5-23-7-11-25(12-8-23)15-17-27-19-21-28(22-20-27)18-16-26-13-9-24(6-4-2)10-14-26/h3-4H,1-2,5-22H2 |
InChI Key |
QBRUFKVDVMLBGB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CCN(CC1)CCN2CCN(CC2)CCN3CCN(CC3)CC=C |
Origin of Product |
United States |
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